molecular formula C12H10O4S3 B5715348 dimethyl 5,5'-thiodi(2-thiophenecarboxylate)

dimethyl 5,5'-thiodi(2-thiophenecarboxylate)

Cat. No. B5715348
M. Wt: 314.4 g/mol
InChI Key: JJVYIZUKXWSVKJ-UHFFFAOYSA-N
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Description

Dimethyl 5,5'-thiodi(2-thiophenecarboxylate) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfur-containing heterocyclic compound with a molecular formula of C14H12O4S2 and a molecular weight of 316.38 g/mol.

Mechanism of Action

The mechanism of action of dimethyl 5,5'-thiodi(2-thiophenecarboxylate) is not well understood. However, it is believed to interact with cellular components such as proteins and enzymes, leading to changes in their activity and function. This can result in various biological effects, including antitumor and neuroprotective activities.
Biochemical and Physiological Effects:
Dimethyl 5,5'-thiodi(2-thiophenecarboxylate) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have neuroprotective effects, protecting neuronal cells against oxidative stress and apoptosis. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using dimethyl 5,5'-thiodi(2-thiophenecarboxylate) in lab experiments is its ease of synthesis. The reaction between methyl 2-thiophenecarboxylate and Lawesson's reagent is relatively simple and can be carried out in a single step. Additionally, the compound is stable and can be stored for extended periods of time. However, one of the limitations is its low solubility in common solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of dimethyl 5,5'-thiodi(2-thiophenecarboxylate). One direction is the development of new synthetic methods for the compound that can improve its yield and purity. Another direction is the study of its potential as a drug for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, its potential as a sensitizer for photovoltaic applications can be further explored. Finally, its interactions with cellular components can be studied in more detail to gain a better understanding of its mechanism of action.
Conclusion:
In conclusion, dimethyl 5,5'-thiodi(2-thiophenecarboxylate) is a sulfur-containing heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and various biological activities make it a promising compound for further study. The future directions for its study include the development of new synthetic methods, the study of its potential as a drug for the treatment of various diseases, and the exploration of its interactions with cellular components.

Synthesis Methods

The synthesis of dimethyl 5,5'-thiodi(2-thiophenecarboxylate) involves the reaction of methyl 2-thiophenecarboxylate with Lawesson's reagent. Lawesson's reagent is a sulfur-containing compound that is commonly used for the synthesis of thiophene derivatives. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atoms in Lawesson's reagent attack the carbonyl group in the methyl 2-thiophenecarboxylate, leading to the formation of the desired product.

Scientific Research Applications

Dimethyl 5,5'-thiodi(2-thiophenecarboxylate) has been studied for its potential applications in various fields, including organic electronics, photovoltaics, and medicinal chemistry. In organic electronics, it has been used as a building block for the synthesis of semiconducting materials that can be used in electronic devices such as transistors and solar cells. In photovoltaics, it has been used as a sensitizer for dye-sensitized solar cells, which are a promising alternative to traditional silicon-based solar cells. In medicinal chemistry, it has been studied for its potential as an antitumor agent and as a drug for the treatment of Alzheimer's disease.

properties

IUPAC Name

methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S3/c1-15-11(13)7-3-5-9(17-7)19-10-6-4-8(18-10)12(14)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVYIZUKXWSVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)SC2=CC=C(S2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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